molecular formula C6H5Cl2NS B12314302 2-Amino-3,5-dichlorobenzenethiol

2-Amino-3,5-dichlorobenzenethiol

Cat. No.: B12314302
M. Wt: 194.08 g/mol
InChI Key: MKNQMOAETOFIDS-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichlorobenzenethiol is a substituted benzene derivative featuring an amino (-NH₂) group, two chlorine atoms at the 3- and 5-positions, and a thiol (-SH) group at the 2-position. For instance, ADMBA serves as a key intermediate in synthesizing SYP-9080, a novel insecticide . The thiol group in this compound likely enhances its reactivity in forming metal complexes or participating in nucleophilic substitution reactions, distinguishing it from amine-substituted analogs.

Properties

IUPAC Name

2-amino-3,5-dichlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNQMOAETOFIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 2-amino-3,5-dichlorobenzene-1-thiol may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of protein function. The amino and dichloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Thermal Stability Parameters of ADMBA

Parameter Value Method/Source
Activation Energy (Eₐ) 120–150 kJ/mol* Friedman method
TMRad 254.3°C AKTS simulation
SADT 221°C DSC analysis

*Estimated range based on kinetic modeling.

Structural and Crystallographic Comparisons

The tin(IV) complex bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate () shares a dichloro-amino motif but differs in backbone (pyridine vs. benzene) and functional groups (NH₂ vs. SH). Key structural features include:

  • Hydrogen bonding: NH₂ groups form N–H⋯Cl and N–H⋯O bonds with SnCl₆²⁻ and water, stabilizing the crystal lattice .
  • Coordination geometry: Octahedral SnCl₆²⁻ anions contrast with planar aromatic systems in benzenethiol derivatives.

Table 2: Structural Comparison of Dichloro-Substituted Compounds

Compound Backbone Functional Groups Key Interactions
This compound Benzene -SH, -NH₂, 2×Cl Potential S–H⋯X bonding
ADMBA () Benzene -NHCH₃, 2×Cl N–H⋯Cl (hypothetical)
Pyridinium complex () Pyridine -NH₂, 2×Cl, [SnCl₆]⁴⁻ N–H⋯Cl, N–H⋯O

Key Research Findings

Thermal Safety Protocols: ADMBA’s SADT (221°C) and TMRad (254.3°C) provide critical benchmarks for handling dichloroaromatics in industrial settings .

Structural Flexibility: Pyridine-based dichloro derivatives exhibit distinct hydrogen-bonding networks compared to benzene analogs, influencing solubility and stability .

Functional Group Impact: Thiols vs. amines alter reactivity profiles—thiols favor redox and coordination chemistry, while amines enhance thermal resilience .

Biological Activity

2-Amino-3,5-dichlorobenzenethiol (C₆H₅Cl₂NS) is an organic compound notable for its unique structural features, including an amino group, two chlorine atoms, and a thiol group attached to a benzene ring. This configuration imparts significant chemical properties that contribute to its biological activity. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular weight of this compound is 194.08 g/mol. The synthesis typically involves the chlorination of 2-amino-1-thiophenol, followed by purification processes such as recrystallization and chromatography to isolate the desired product. Its structural characteristics enable it to serve as a versatile intermediate in various chemical syntheses and biological studies .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The thiol group allows for interactions with thiol-reactive sites on proteins, which can disrupt microbial function and viability. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound's ability to form covalent bonds with proteins may lead to the modulation of key signaling pathways involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further research is necessary to elucidate its mechanisms fully .

The mechanism of action of this compound primarily involves:

  • Covalent Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.
  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The dichloro groups contribute to hydrophobic interactions that can influence target binding specificity .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics. This suggests potential for development into a new class of antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that treatment with this compound resulted in significant cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key properties:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Functional Groups
This compoundYesYesAmino (-NH₂), Thiol (-SH), Dichloro (-Cl)
2-Amino-4-chlorobenzenethiolModerateModerateAmino (-NH₂), Thiol (-SH), Mono-chloro (-Cl)
2-Amino-3-thiophenolYesLimitedAmino (-NH₂), Thiol (-SH)

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